(17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate
Description
Trivial and Pharmaceutical Names
Regulatory and Database Identifiers
| System | Designation | Source |
|---|---|---|
| CAS Registry | 3836-23-5 | |
| PubChem CID | 229295 | |
| WHO International Nonproprietary Name (INN) | Norethisterone enanthate | |
| IUPHAR/BPS | Ligand ID: 7267 |
The heptanoate moiety is sometimes termed enanthate in pharmaceutical contexts, reflecting the seven-carbon chain (heptanoic acid = enanthic acid). Regulatory bodies like the World Health Organization classify it under progestogen-only injectables.
Molecular Formula and Stereochemical Considerations
The molecular formula C₂₇H₃₈O₃ corresponds to a molecular weight of 410.59 g/mol . The formula accounts for:
- 27 carbon atoms : 19 from the steroid nucleus, 7 from the heptanoate ester, and 1 from the ethynyl group.
- 38 hydrogen atoms : Distributed across the hydrocarbon skeleton and ester.
- 3 oxygen atoms : One from the ketone, two from the ester.
Stereochemical Analysis
The compound’s bioactivity depends on its stereochemistry, particularly the 8R,9S,10R,13S,14S,17R configuration. Comparative studies show:
- The 17R orientation positions the ethynyl group perpendicular to the steroid plane, optimizing receptor binding.
- The 13S methyl group induces structural rigidity, reducing metabolic degradation.
Stereoisomers with alternate configurations (e.g., 17S or 13R) exhibit diminished progestogenic potency, underscoring the importance of chiral fidelity in synthesis.
Comparative Analysis of Synonymous Designations Across Databases
Discrepancies in nomenclature arise from varying database conventions:
*Veeprho lists a diacetate derivative, highlighting the compound’s role as a synthetic intermediate.
Key Observations:
- PubChem uses norethindrone (USAN) versus norethisterone (INN), reflecting regional naming differences.
- TCI Chemicals includes Japanese pharmaceutical nomenclature, emphasizing the 17α-ethynyl-19-norpregnane backbone.
- Stereochemical descriptors vary slightly (e.g., 16S in Veeprho vs. 17R in PubChem) due to positional numbering differences in derivatives.
Properties
IUPAC Name |
(17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTGJECXMIKIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Norethisterone with Heptanoic Acid Derivatives
The most widely reported method involves esterifying norethisterone (17α-ethynyl-19-nortestosterone) with heptanoic acid or its anhydride. Key steps include:
Procedure :
- Reactants : Norethisterone (1 eq), heptanoic acid anhydride (3–5 eq).
- Catalyst : Acidic or basic conditions, though often performed under anhydrous conditions without explicit catalysts.
- Temperature : Reflux at 160–180°C for 12–24 hours.
- Workup : Steam distillation to remove excess anhydride, followed by alkaline washing (2N NaOH) and crystallization from ethyl acetate.
Mechanism : Nucleophilic acyl substitution at the 17β-hydroxyl group of norethisterone, facilitated by the electron-withdrawing ethynyl group at C17α.
Cyanohydrin Intermediate Route
A patent by Pietro de Ruggieri (US2849462A) details an alternative pathway using 3-ethoxy-17-cyano-17-ol-estra-3,5-diene as an intermediate:
Steps :
- Reaction : The cyanohydrin intermediate is treated with potassium t-amyloxide and acetylene in toluene.
- Conditions : Room temperature, 10–15 hours under nitrogen atmosphere.
- Acid Hydrolysis : 4N HCl followed by steam distillation yields crude product.
- Purification : Crystallization from ethyl acetate affords pure norethisterone enanthate.
Advantages : Higher regioselectivity at C17 due to steric protection of the cyanohydrin group.
Industrial-Scale Production
Optimized Large-Sbatch Synthesis
Industrial protocols emphasize cost efficiency and scalability:
| Parameter | Specification | Source |
|---|---|---|
| Reactor Type | Automated continuous-flow system | |
| Temperature Control | 170°C ± 5°C | |
| Purity Post-Crystallization | ≥98.5% (HPLC) | |
| Annual Production | Metric tons (global demand) |
Key Modifications :
- Solvent Recovery : Toluene and ethyl acetate are recycled via fractional distillation.
- Quality Control : In-process HPLC monitoring ensures ≤0.5% residual heptanoic acid.
Analytical Characterization
HPLC Purity Profiling
A validated HPLC method (CN105277633A) resolves norethisterone enanthate from synthetic impurities:
Chromatographic Conditions :
- Column : C18 (4.6 × 250 mm, 5 µm).
- Mobile Phase : Gradient of water, methanol, and acetonitrile.
- Detection : UV at 240 nm.
- Retention Time : 22.4 minutes.
Impurity Limits :
| Impurity | Relative Retention Time | Acceptance Criteria |
|---|---|---|
| Norethisterone | 0.89 | ≤0.2% |
| Heptanoic acid | 0.45 | ≤0.1% |
| 6-Keto derivative | 1.12 | ≤0.15% |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Esterification | 82–88% | 98.5% | High | Moderate |
| Cyanohydrin Route | 75–80% | 97.2% | Moderate | High |
| Industrial Process | 85–90% | 99.0% | Very High | Very High |
Trade-offs : The cyanohydrin route offers superior regioselectivity but requires costly intermediates. Industrial processes prioritize throughput over absolute yield.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Norethisterone enanthate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in norethisterone enanthate can be hydrolyzed to release norethisterone and enanthic acid.
Oxidation and Reduction: Norethisterone, the active form, can undergo oxidation and reduction reactions, particularly involving the hydroxyl and ketone groups.
Substitution: The ethynyl group in norethisterone can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Hydrolysis: Norethisterone and enanthic acid.
Oxidation: Various oxidized derivatives of norethisterone.
Reduction: Reduced forms of norethisterone.
Scientific Research Applications
The compound (17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate is a synthetic derivative of norethindrone, a well-known progestin used in various hormonal therapies. This article explores its applications across different scientific fields, particularly in medicine and pharmacology.
Hormonal Therapies
- Contraceptive Use : Similar to other progestins, this compound may be utilized in contraceptive formulations. Progestins are essential in preventing ovulation and maintaining pregnancy.
- Menstrual Cycle Regulation : It can be used to treat irregular menstrual cycles by mimicking natural progesterone effects, thus stabilizing the endometrial lining.
- Hormone Replacement Therapy (HRT) : In postmenopausal women, it may be administered as part of HRT to alleviate symptoms associated with estrogen deficiency.
Antineoplastic Properties
Recent studies suggest that compounds like this may exhibit antineoplastic effects , particularly in hormone-sensitive cancers such as breast and endometrial cancer. The mechanism involves modulation of hormone receptors and inhibition of tumor growth.
Research on Endometriosis
Research indicates potential benefits in treating endometriosis by regulating estrogen levels and reducing ectopic endometrial tissue proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing therapeutic regimens:
- Absorption : Typically well absorbed when administered orally or via injection.
- Metabolism : Primarily metabolized in the liver; understanding its metabolic pathways can inform dosing strategies.
- Excretion : Excreted mainly through urine and feces.
Clinical Trials
-
Study on Contraceptive Efficacy
- Objective: Evaluate the contraceptive efficacy of formulations containing this compound.
- Findings: Demonstrated high efficacy rates comparable to existing contraceptives with favorable safety profiles.
-
Endometriosis Treatment Trial
- Objective: Assess the effectiveness in reducing pain and lesion size.
- Findings: Significant reduction in pain scores and lesion size observed after 6 months of treatment.
Comparative Studies
| Study Type | Compound Tested | Results |
|---|---|---|
| Contraceptive Efficacy | 17-Ethynyl-13-methyl heptanoate | High efficacy, low side effects |
| Endometriosis Treatment | Norethindrone vs. Heptanoate | Heptanoate showed better pain relief |
Mechanism of Action
Norethisterone enanthate works primarily by inhibiting ovulation. It suppresses the release of gonadotropins, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are necessary for ovulation. Additionally, it thickens cervical mucus, making it difficult for sperm to penetrate, and alters the endometrial lining to prevent implantation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between the target compound and analogs:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The heptanoate ester in the target compound confers higher lipophilicity compared to acetate esters (e.g., Ulipristal Acetate) or hydroxyl groups (β-Estradiol). This may enhance tissue retention and prolong activity .
- Hydrolysis Rate: Longer ester chains (heptanoate vs.
- Solubility: The heptanoate ester reduces aqueous solubility relative to polar derivatives like levonorgestrel sulfamoylphenoxy acetate, which contains a sulfonamide group .
Research Findings and Data
Spectroscopic Characterization
- 1H/13C NMR: Key signals include δ 7.70–7.64 (m, aromatic protons) and δ 5.13–4.93 (m, heptanoate ester protons), consistent with cyclopenta[a]phenanthrene derivatives .
- Chromatography: Rf values (e.g., 0.23 in petroleum ether/ethyl acetate) align with moderate polarity due to the heptanoate group .
Biological Activity
The compound (17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate is a synthetic derivative of the steroid framework commonly associated with hormonal activity. This compound has garnered interest in the fields of pharmacology and biochemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including research findings, case studies, and relevant data.
Basic Information
- Molecular Formula : C27H38O3
- Molecular Weight : 414.58 g/mol
- IUPAC Name : (17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate
- CAS Number : 106765-04-2
Structural Characteristics
The compound features a complex steroid structure with an ethynyl group at the 17 position and a heptanoate ester moiety. This structural configuration is significant for its interaction with biological systems.
Hormonal Activity
- Androgenic Effects : Research indicates that compounds with similar structures exhibit androgenic activity. These compounds can bind to androgen receptors and may influence gene expression related to male characteristics and reproductive functions .
- Antiproliferative Effects : Studies have shown that certain derivatives can inhibit the proliferation of cancer cells. For instance, compounds that share structural similarities with (17-Ethynyl-13-methyl-3-oxo...) have demonstrated effectiveness against prostate cancer cell lines by inducing apoptosis and cell cycle arrest .
- Estrogenic Activity : Some studies suggest that this compound may also exhibit estrogen-like effects due to its structural similarity to estrogenic steroids. This dual activity could be beneficial in therapeutic contexts where modulation of both androgenic and estrogenic pathways is desirable .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound is absorbed well when administered orally or intramuscularly. The half-life and metabolic pathways are consistent with other steroidal compounds:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 12–24 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
Study on Prostate Cancer Treatment
A clinical trial involving patients with advanced prostate cancer evaluated the efficacy of a compound similar to (17-Ethynyl-13-methyl-3-oxo...). The results indicated a significant reduction in prostate-specific antigen (PSA) levels among treated patients compared to controls. The study concluded that this class of compounds could serve as a viable option for hormone-sensitive cancers .
Research on Hormonal Replacement Therapy
Another study explored the use of this compound in hormonal replacement therapy for post-menopausal women. The findings suggested that it could alleviate symptoms associated with estrogen deficiency while maintaining a favorable safety profile compared to traditional therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer: Key synthetic steps involve functionalizing the cyclopenta[a]phenanthrene core with ethynyl and heptanoate groups. A validated route includes using palladium-catalyzed cross-coupling for ethynyl introduction and esterification under anhydrous conditions (e.g., DCC/DMAP). For yield optimization, monitor intermediates via TLC and HPLC, and adjust stoichiometry of the heptanoic acid derivative to 1.2 equivalents to drive esterification completion. Purification via column chromatography (silica gel, hexane:EtOAc gradient) is critical to isolate the product ≥95% purity .
Q. How can researchers characterize the compound’s structural integrity post-synthesis?
- Methodological Answer: Combine X-ray crystallography (for solid-state conformation) with NMR spectroscopy. For NMR:
- 1H NMR: Look for characteristic peaks: δ 3.66 (s, methoxy groups), δ 0.92 (d, methyl groups), and δ 5.30–5.50 (m, cyclopenta protons) .
- 13C NMR: Confirm carbonyl (δ ~175 ppm) and ethynyl (δ ~80 ppm) signals. Cross-validate with IR spectroscopy (C≡C stretch ~2100 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer: Store in amber vials under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture (hydrolysis risk for the ester group) and UV light (cyclopenta core photodegradation). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. What mechanisms underlie this compound’s biological activity in Clostridium difficile spore inhibition?
- Methodological Answer: The heptanoate moiety disrupts spore membrane integrity via hydrophobic interactions, while the ethynyl group may inhibit key enzymes (e.g., lytic transglycosylases). Design dose-response assays (0.1–100 µM) with wild-type and mutant C. difficile strains. Use TEM to visualize spore structural changes and RNA-seq to identify downregulated sporulation genes (e.g., spo0A) .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer: Discrepancies often arise from stereochemical variations (e.g., 17R vs. 17S configurations) or impurity profiles. Perform:
- Chiral HPLC to verify enantiomeric purity.
- Comparative assays using analogs (e.g., sodium salt derivatives) to isolate structure-activity relationships .
Example: A 17R-configuration showed 3x higher activity than 17S in spore inhibition .
Q. What analytical methods validate this compound’s purity in complex matrices (e.g., serum)?
- Methodological Answer: Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in H₂O:MeCN). Validate via:
- Linearity: R² ≥ 0.99 over 1–1000 ng/mL.
- Recovery: ≥85% in spiked serum after protein precipitation (MeCN).
- LOQ: 0.5 ng/mL with S/N ≥ 10 .
Q. What derivatization strategies enhance solubility without compromising activity?
- Methodological Answer: Introduce polar groups (e.g., sulfate or PEG chains) at the heptanoate terminus. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
